molecular formula C4H10N3NaO2 B138246 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt CAS No. 138475-09-9

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt

Cat. No. B138246
M. Wt: 155.13 g/mol
InChI Key: UPGVGHGHHNGGPJ-UHFFFAOYSA-N
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Description

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt, also known as Diethylamine NONOate sodium salt, has the molecular formula C4H10N3NaO2 and a molecular weight of 155.13 . It is a complex of diethylamine with nitric oxide .


Molecular Structure Analysis

The InChI key for this compound is UPGVGHGHHNGGPJ-UHFFFAOYSA-N . The canonical SMILES representation is CCN(CC)N(N=O)[O-].[Na+] .


Physical And Chemical Properties Analysis

This compound has a boiling point of 181.4°C at 760 mmHg and a melting point of 196-200°C . It is soluble in water .

Scientific Research Applications

Energetic Material Synthesis

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt, has applications in the synthesis of energetic materials. Bian et al. (2015) described a process where hygroscopicity issues were overcome by transforming a compound into salts, leading to the creation of energetic salts characterized by various methods including nuclear magnetic resonance and infrared spectroscopy. These salts were found to have high densities and low sensitivities, making them potential candidates for high-energy-density materials (Bian et al., 2015).

Nitroso Compound Synthesis

Sabaté and Delalu (2012) detailed the synthesis of sodium and potassium methyl(nitroso)amide, where monomethylhydrazine reacted with iso-pentyl nitrite or n-butyl nitrite and metal ethoxide in an ethanol-ether mixture. This process led to the formation of N-nitroso-N-methylhydrazine. The synthesized compounds were characterized by a variety of techniques, including differential scanning calorimetry and multinuclear NMR spectroscopy, revealing insights into their physical and chemical properties (Sabaté & Delalu, 2012).

Mesoionic Pyridazinium Salt Synthesis

Fanghänel et al. (1995) explored the nitrosation of 2-Aryl-3,5-dimethyl-1,1-dioxo-1,2-thiazines, leading to an unusual ring transformation to mesoionic pyridazinium salts. This work highlighted the complex chemical reactions and the formation of novel compounds through nitrosation, demonstrating the versatility of nitrosohydrazine derivatives in synthesizing complex organic structures (Fanghänel et al., 1995).

Energetic Salts Synthesis

Forquet et al. (2015) reported the amination of 1,1-dimethylhydrazine to form energetic salts. These salts were characterized using various spectroscopy methods and elemental analysis. The study emphasized the thermal stability and sensitivity of these materials, which are crucial factors in their potential application as energetic compounds (Forquet et al., 2015).

properties

IUPAC Name

sodium;N-(diethylamino)-N-oxidonitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N3O2.Na/c1-3-6(4-2)7(9)5-8;/h3-4H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGVGHGHHNGGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)N(N=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160691
Record name 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt

CAS RN

138475-09-9
Record name 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138475099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
LA Sheffler, DA Wink, G Melillo… - Journal of leukocyte …, 1995 - Wiley Online Library
We examined the ability of nitric oxide (NO) to stimulate the ADP‐ribosylation of proteins from the mouse macrophage cell line ANA‐1. To demonstrate a specific effect of NO, we used a …
Number of citations: 15 jlb.onlinelibrary.wiley.com
Y Ji, V Toader, BM Bennett - Biochemical pharmacology, 2002 - Elsevier
There is increasing evidence that S-nitrosylation is a mechanism for the regulation of protein function via the modification of critical sulfhydryl groups. The activity of rat liver microsomal …
Number of citations: 66 www.sciencedirect.com
DA Wink, RW Nims, JF Darbyshire… - Chemical research in …, 1994 - ACS Publications
Asno=(6±2) X 106 M™ 2 s-1, a value identical to that forthe formation of reactive intermediates in the autoxidation of NO. Competition studies performed with a variety of aminoacids, …
Number of citations: 471 pubs.acs.org
M Sasaki, T Horikoshi, H Uchiwa… - Pigment Cell …, 2000 - Wiley Online Library
Ultraviolet light (UV) radiation causes skin‐tanning, which is thought to be mediated by stimulating the release of melanogenic factors from keratinocytes as well as other cells. Nitric …
Number of citations: 108 onlinelibrary.wiley.com
JD Ratz, JJ McGuire, DJ Anderson… - Journal of Pharmacology …, 2000 - ASPET
The flavoprotein inhibitor, diphenyleneiodonium (DPI), inhibits the action of glyceryl trinitrate (GTN) and the d-enantiomer of isoidide dinitrate (IIDN), but not the l-enantiomer (l-IIDN), in …
Number of citations: 47 jpet.aspetjournals.org
EI Galeeva, TV Trifonova, AA Ponomareva… - Biochemistry …, 2012 - Springer
Nitrate reductase (NR) and peroxidase (POX) are important enzymes involved in the metabolism of reactive oxygen (ROS) and nitrogen species in leaves of wheat (Triticum aestivum L.) …
Number of citations: 16 link.springer.com
VA Kostyuk, GS Polyukhovich - Bulletin of Experimental Biology and …, 1999 - Springer
Individual infusion of SOD and NO donor produces an antiarrhythmic effect, although does not completely prevent reperfusion-induced arrhythmias, while the combination of the …
Number of citations: 3 link.springer.com
佐々木稔 - (No Title), 2015 - nodai.repo.nii.ac.jp
一酸化窒素 (NO) は生体内において血管内皮細胞由来弛緩因子として働くことが発見され, 現在に至るまで生体のあらゆる組織において生理学的, 病理学的に重要な役割を果たしていることが明らか…
Number of citations: 4 nodai.repo.nii.ac.jp

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